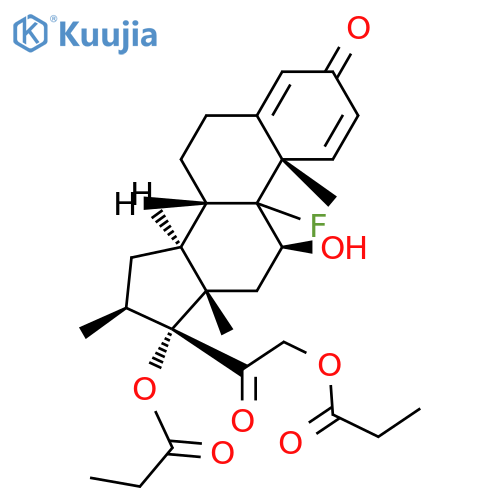

Cas no 1240591-58-5 ((16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione)

1240591-58-5 structure

商品名:(16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione

CAS番号:1240591-58-5

MF:C28H37FO7

メガワット:504.587592840195

CID:4556727

(16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione 化学的及び物理的性質

名前と識別子

-

- Betamethasone Impurity 31

- (16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione

-

- インチ: 1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27?,28-/m0/s1

- InChIKey: CIWBQSYVNNPZIQ-JCOVECCMSA-N

- ほほえんだ: C[C@]12C[C@H](O)C3([C@](CCC4[C@]3(C)C=CC(=O)C=4)([H])[C@]1([H])C[C@H](C)[C@]2(OC(=O)CC)C(=O)COC(=O)CC)F

(16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H948168-10mg |

(16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione |

1240591-58-5 | 10mg |

$ 1533.00 | 2023-04-15 | ||

| TRC | H948168-1mg |

(16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione |

1240591-58-5 | 1mg |

$ 196.00 | 2023-04-15 | ||

| TRC | H948168-5mg |

(16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione |

1240591-58-5 | 5mg |

$ 793.00 | 2023-04-15 | ||

| TRC | H948168-2.5mg |

(16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione |

1240591-58-5 | 2.5mg |

$ 431.00 | 2023-04-15 | ||

| TRC | H948168-25mg |

(16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione |

1240591-58-5 | 25mg |

$ 4500.00 | 2023-09-07 |

(16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione 関連文献

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

1240591-58-5 ((16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione) 関連製品

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量